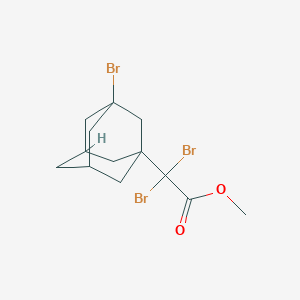

二溴(3-溴-1-金刚烷基)乙酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Methyl dibromo(3-bromo-1-adamantyl)acetate can be synthesized through various chemical reactions involving adamantane derivatives. For example, 1-bromoadamantane (1-AdBr) can undergo solvolysis in nonaqueous solvents, which could be a potential step in synthesizing more complex adamantyl compounds like methyl dibromo(3-bromo-1-adamantyl)acetate (Takeuchi et al., 2001). Additionally, the reaction of methyl adamantane-1-carboxylate with acetonitrile in the presence of sodium hydride might provide insights into the functionalization of adamantane derivatives, possibly contributing to the synthesis of the target compound (Shiryaev et al., 2015).

Molecular Structure Analysis

The molecular structure of adamantane derivatives, including methyl dibromo(3-bromo-1-adamantyl)acetate, is characterized by the adamantane core, a highly stable, three-dimensional cage structure. This core significantly influences the molecule's physical and chemical properties. The adamantane structure's steric requirements can affect bond lengths, bond angles, and conformation, impacting the overall molecular structure (Bott et al., 1995).

Chemical Reactions and Properties

Adamantane derivatives participate in various chemical reactions, reflecting their chemical properties. For instance, reactions involving 1,3-dihaloadamantanes with carbanions in DMSO demonstrate the potential for ring-opening reactions and the formation of bicyclo[3.3.1]nonane derivatives, which could be relevant to understanding the reactivity of methyl dibromo(3-bromo-1-adamantyl)acetate (Lukach et al., 1997). Additionally, the electrophilic bromination of adamantane derivatives and the resulting bromonium ion formation provide insights into the chemical reactivity and potential reaction pathways of methyl dibromo(3-bromo-1-adamantyl)acetate (Chiappe et al., 2000).

科学研究应用

反应和机理

生物活性化合物的合成:二溴(3-溴-1-金刚烷基)乙酸甲酯作为生物活性金刚烷衍生物合成的关键中间体。这些化合物已显示出抗病毒活性,证明了该化合物在药物化学中的用途 (Aigami 等,1975)。

光激发反应:卤代和二卤代金刚烷与硝基甲烷阴离子通过 SRN1 机制的受光激发反应突出了金刚烷衍生物在特定条件下的反应性,导致形成新型化合物 (Santiago 等,2003)。

开环反应:研究表明,1,3-二卤代金刚烷与各种碳负离子反应,通过开环反应生成双环[3.3.1]壬烷衍生物。这说明了二溴(3-溴-1-金刚烷基)乙酸甲酯在促进复杂化学转化方面的潜力 (Lukach 等,1997)。

在材料科学和化学中的应用

N-杂环卡宾配合物:该化合物已用于合成 N-杂环卡宾铱(III)钳形配合物。这些配合物在催化中具有应用,展示了该化合物在开发催化体系中的相关性 (Zuo 和 Braunstein,2012)。

气相稳定性研究:研究还集中在烷基取代对 1-金刚烷基阳离子气相稳定性的影响,深入了解影响金刚烷衍生物稳定性的结构因素 (Takeuchi 等,2001)。

作用机制

未来方向

Future research in adamantane chemistry involves those involving double-bonded adamantane derivatives . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

属性

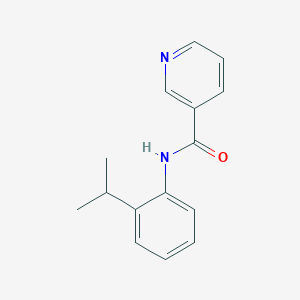

IUPAC Name |

methyl 2,2-dibromo-2-(3-bromo-1-adamantyl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17Br3O2/c1-18-10(17)13(15,16)11-3-8-2-9(4-11)6-12(14,5-8)7-11/h8-9H,2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEZZSPOUZKRWFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C12CC3CC(C1)CC(C3)(C2)Br)(Br)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17Br3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(4-chlorobenzyl)thio]-3-ethyl-1H-1,2,4-triazole](/img/structure/B5503840.png)

![3-[5-(4-chlorophenyl)-2-furyl]-2-phenylacrylonitrile](/img/structure/B5503875.png)

![N-(5-chloro-2-methylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5503878.png)

![[1-(4-chloro-2-fluorobenzyl)-3-(cyclopropylmethyl)piperidin-3-yl]methanol](/img/structure/B5503895.png)

![4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]phenyl propionate](/img/structure/B5503901.png)

![(3S*,4R*)-N,N-dimethyl-4-(4-methylphenyl)-1-[2-(1H-pyrazol-1-yl)benzoyl]-3-pyrrolidinamine](/img/structure/B5503912.png)

![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)acetamide](/img/structure/B5503928.png)

![1-{[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5503930.png)

![4-methyl-1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}piperidine](/img/structure/B5503955.png)

![5-(methoxymethyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5503963.png)